Ajugamarin G1
Description
Significance of Natural Products in Chemical Biology and Drug Discovery Research
Natural products, defined as biological chemicals produced by living organisms such as plants, animals, and microorganisms, have historically played a pivotal role in the advancement of medicine and chemical biology. Their significance in drug discovery is multifaceted, stemming from their unparalleled chemical diversity, complex stereochemistry, and inherent biological relevance nih.govnih.govnih.gov. Unlike synthetic chemical libraries, natural products have evolved over millennia to interact optimally with biological macromolecules, making them privileged starting points for identifying highly specific and potent modulators of biomolecular function chem960.com.
The unique chemical scaffolds present in natural products, with approximately 40% being absent in current medicinal chemistry, offer novel avenues for drug design and synthesis nih.gov. This chemical richness provides opportunities for discovering compounds with diverse properties and addressing challenging therapeutic targets, including protein-protein interactions and nucleic acid complexes, which are often difficult to modulate with conventional small molecules nih.govchem960.com. Advances in analytical and computational techniques have further revitalized natural product-based drug discovery, enabling faster characterization, target identification, and optimization of promising candidates nih.govnih.gov. Consequently, natural products continue to serve as an essential source of new drug leads, contributing significantly to pharmacotherapy across various disease areas, including antimicrobials, anticancer agents, and anti-inflammatory drugs nih.govchem960.com.
Overview of Diterpenoids, Neo-Clerodane Framework, and the Ajuga Genus in Natural Product Chemistry
Diterpenoids constitute a large and structurally diverse class of natural products characterized by a 20-carbon skeleton derived from four isoprene (B109036) units ebi.ac.uknih.gov. These secondary metabolites are widely distributed across various taxonomic groups, including plants, fungi, bacteria, and marine sponges ebi.ac.uk. Within the plant kingdom, diterpenoids are particularly abundant in families such as Lamiaceae and Asteraceae ebi.ac.uknih.gov.
A prominent subgroup of diterpenoids is the clerodane diterpenoids, which feature a bicyclic decalin core ebi.ac.uknih.gov. The "neo-clerodane" framework refers to a specific absolute stereochemistry shared with clerodin, a well-known clerodane diterpene ebi.ac.uknih.gov. Neo-clerodane diterpenoids are of significant interest due to their notable biological activities, particularly their insect antifeedant properties ebi.ac.uknih.gov. Some, like salvinorin A from Salvia divinorum, even exhibit potent and selective opioid receptor agonist activity, highlighting their diverse pharmacological potential ebi.ac.uknih.gov.
The Ajuga genus, belonging to the Lamiaceae (mint) family, is a rich source of these neo-clerodane diterpenoids nih.govbioregistry.ioreddit.commedchemexpress.com. Comprising approximately 300 species distributed across temperate regions of Europe, Asia, Africa, North America, and Australia, Ajuga plants have a long history of traditional medicinal use for various ailments, including inflammatory disorders, fevers, gastrointestinal issues, and as anthelmintics nih.govbioregistry.iomedchemexpress.comnih.govwikipedia.orgnih.gov. Phytochemical investigations of Ajuga species have consistently revealed a high concentration of bioactive secondary metabolites, with neo-clerodane diterpenoids being among the most abundant and characteristic constituents nih.govbioregistry.ioreddit.commedchemexpress.com. Examples of neo-clerodane diterpenoids isolated from Ajuga species include various ajugarins and ajugamarins nih.govreddit.com.
Rationale for Comprehensive Investigation of Ajugamarin G1
This compound is a specific neo-clerodane diterpenoid that has been isolated from the ethanol (B145695) extract of Ajuga decumbens reddit.comebi.ac.uk. Its chemical formula is C34H48O11, and it has a molecular weight of 632.8 g/mol . While this compound has been identified and characterized, detailed information on its specific biological activities is currently limited. However, the broader class of neo-clerodane diterpenoids, and indeed other ajugamarins and ajugacumbins isolated from Ajuga species, have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties medchemexpress.com.
For instance, related diterpenoids such as Ajudecumin A and Ajudecumin C, also isolated from Ajuga decumbens, have shown moderate cytotoxic activities against MCF-7 cell lines in in vitro studies ebi.ac.uk. This suggests the potential for similar bioactivities within the Ajugamarin series, including this compound.
Table 1: Cytotoxic Activity of Related Diterpenoids from Ajuga decumbens against MCF-7 Cell Lines
| Compound Name | IC50 (µM) against MCF-7 Cell Lines | Source |
| Ajudecumin A | 19.4 | ebi.ac.uk |
| Ajudecumin C | 12.5 | ebi.ac.uk |
The presence of this compound within a genus known for its rich phytochemistry and diverse pharmacological effects, coupled with the observed activities of structurally related compounds, provides a strong rationale for its comprehensive investigation. Such studies are crucial for elucidating its specific biological implications, potential mechanisms of action, and ultimately, its utility in medicinal applications. Despite the isolation of numerous compounds from Ajuga decumbens, efforts to determine the pharmacokinetics and detailed mechanisms of action of individual compounds, including this compound, remain limited . Therefore, further dedicated research into this compound is warranted to fully explore its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H48O11 |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
[(1S)-2-[(1S,2R,4S,4aR,5R,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C34H48O11/c1-9-19(3)30(38)44-25-11-12-33(17-42-33)34(18-41-22(6)35)27(43-23(7)36)13-21(5)32(8,29(25)34)15-26(24-14-28(37)40-16-24)45-31(39)20(4)10-2/h9,14,20-21,25-27,29H,10-13,15-18H2,1-8H3/b19-9+/t20-,21+,25+,26-,27-,29+,32-,33-,34+/m0/s1 |
InChI Key |
JTNPKPFJZRMAJE-FKSBINAYSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CC[C@]23CO3)OC(=O)/C(=C/C)/C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |
Canonical SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C(=CC)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution of Ajugamarin G1
Botanical Sources within the Genus Ajuga
Ajugamarin G1 has been successfully isolated from multiple botanical sources within the Ajuga genus, highlighting its presence as a characteristic metabolite.
This compound has been isolated from the whole plants of Ajuga decumbens Thunb., a species commonly found in China, Japan, and Korea. nih.govnih.govmedchemexpress.comchem960.comnih.govnih.gov Research conducted in 1989 reported the isolation of this compound alongside other neo-clerodane diterpenes, including ajugamarin A2, ajugamarin H1, and ajugamarin F4, as well as the previously known ajugamarin B2, from the ethanol (B145695) extract of A. decumbens. nih.govchem960.comnih.gov
Another notable botanical source for this compound is Ajuga ciliata Bunge. medchemexpress.comnih.gov This plant is also recognized as a source of various neo-clerodane diterpenes, such as ajugaciliatins A–J, in addition to other known analogues. biotcm.net
Isolation from Ajuga decumbens
Methodologies for Extraction and Isolation of this compound
The isolation of this compound and similar neo-clerodane diterpenes from Ajuga species typically involves a combination of solvent extraction and chromatographic purification techniques.
Initial extraction steps often utilize organic solvents to separate the desired compounds from the plant material. For instance, the herbs of Ajuga ciliata Bunge have been subjected to extraction using solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone. medchemexpress.comnih.gov In the case of Ajuga decumbens, ethanol extracts have been a common starting material for the isolation of this compound and other diterpenoids. nih.govchem960.com Chloroform extracts of A. decumbens have also been employed in the isolation process. nih.gov
Following solvent extraction, crude extracts undergo a series of purification steps to isolate individual compounds like this compound. Chromatographic methods are crucial in this stage due to their ability to separate a wide variety of compounds efficiently. Common strategies include silica (B1680970) gel column chromatography, which separates compounds based on polarity. Preparative high-performance liquid chromatography (HPLC) is often used for further purification to achieve high purity levels of the target compound. Flash chromatography is also a widely adopted purification technique in natural product chemistry for its reliability and robustness.
Solvent Extraction Techniques
Distribution Patterns of this compound and Related Neo-Clerodanes in Ajuga Species
This compound is classified as a neo-clerodane diterpene, a significant group of secondary metabolites found abundantly across the Ajuga genus. nih.govbiotcm.netebi.ac.ukmedchemexpress.comnih.gov These compounds are characterized by a bicyclic hexahydrofurofuran (B14135507) moiety and are often associated with the plant's defense mechanisms.
The presence of this compound is particularly noted in Ajuga decumbens and Ajuga ciliata. From A. decumbens, this compound is isolated alongside other neo-clerodane diterpenes, including Ajugamarin A2, Ajugamarin H1, Ajugamarin F4, and Ajugamarin B2. nih.govnih.govmedchemexpress.comchem960.comnih.gov The widespread distribution of Ajuga species globally, coupled with their rich production of diverse neo-clerodane diterpenoids, underscores the phytochemical importance of this genus. nih.govbiotcm.netebi.ac.uk
Table 1: Key Neo-Clerodane Diterpenes Isolated from Ajuga Species
| Compound Name | Botanical Source(s) | Type of Compound |
| This compound | Ajuga decumbens, Ajuga ciliata | Neo-clerodane diterpene |
| Ajugamarin A2 | Ajuga decumbens | Neo-clerodane diterpene |
| Ajugamarin H1 | Ajuga decumbens, Ajuga ciliata | Neo-clerodane diterpene |
| Ajugamarin F4 | Ajuga decumbens | Neo-clerodane diterpene |
| Ajugamarin B2 | Ajuga decumbens | Neo-clerodane diterpene |
Structural Elucidation and Stereochemical Characterization of Ajugamarin G1
Advanced Spectroscopic Techniques for Structural Determination
Spectroscopic methods are indispensable tools in organic chemistry for identifying and confirming the structure of complex molecules. For neo-clerodane diterpenes, including Ajugamarin G1, a suite of techniques is typically employed to gather structural insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, providing detailed information on the carbon-hydrogen framework. chemfaces.com For neo-clerodane diterpenes such as this compound, ¹H NMR and ¹³C NMR spectra are crucial for identifying the number and types of protons and carbons present in the molecule. core.ac.ukhmdb.ca
¹H NMR Spectroscopy: This technique reveals the chemical environment of each proton in the molecule, indicated by their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J values). The integration of signals provides the relative number of protons. For complex diterpenes, characteristic signals for methyl groups, olefinic protons, and protons adjacent to oxygenated carbons are typically observed, aiding in the assignment of specific structural motifs. epdf.pubmdpi.com
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. Chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of carbon atoms, allowing for the differentiation of various carbon types (e.g., sp3, sp2, carbonyl carbons). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon (CH3, CH2, CH, or quaternary carbons). mdpi.compreprints.org
2D NMR Spectroscopy: Two-dimensional NMR experiments are vital for establishing connectivity and long-range correlations within the molecule. mdpi.com
COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra show correlations between coupled protons, indicating adjacent protons in the molecular structure. core.ac.ukmdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC (or HMQC) experiments correlate protons directly bonded to carbons, providing direct assignments of ¹H and ¹³C signals. hmdb.camdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range ¹H-¹³C correlations (typically over two or three bonds), which are essential for connecting different fragments of the molecule and confirming quaternary carbon assignments. hmdb.camdpi.com
While the general application of these NMR techniques is fundamental to the elucidation of neo-clerodane diterpenes, specific detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlations for this compound are not extensively detailed in publicly available summaries. The structural elucidation of this compound, like other ajugamarins, is generally reported to be based on comprehensive spectroscopic data analyses, including 1D and 2D NMR. core.ac.ukhmdb.ca
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation patterns. chemfaces.com For this compound (C34H48O11), high-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is typically employed to confirm its molecular formula by providing highly accurate mass measurements. hmdb.ca The molecular ion peak (e.g., [M+H]+ or [M+Na]+) confirms the molecular weight, while characteristic fragmentation patterns can provide clues about the presence of specific substructures within the diterpene skeleton. epdf.pub
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. chemfaces.com The IR spectrum of this compound would typically show characteristic absorption bands corresponding to its functional groups, such as hydroxyl groups (O-H stretch, broad band around 3200-3600 cm⁻¹), carbonyl groups (C=O stretch, around 1700-1750 cm⁻¹ for esters or lactones, which are common in diterpenes), and C-H stretching vibrations. epdf.pubhmdb.ca These data provide initial insights into the presence of key functionalities, complementing the information obtained from NMR and MS.
Mass Spectrometry (MS) Applications
Chiroptical Methods for Absolute Configuration Assignment
For chiral molecules like this compound, determining the absolute configuration (the precise 3D arrangement of atoms in space) is as critical as establishing the connectivity. Chiroptical methods are specialized techniques used for this purpose.
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. rsc.orgencyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. The ECD spectrum, characterized by positive or negative Cotton effects at specific wavelengths, is highly sensitive to the molecule's three-dimensional structure and chromophores. encyclopedia.pub For complex natural products like neo-clerodane diterpenes, theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), are often combined with experimental ECD data to predict and match the observed spectra, thereby assigning the absolute configuration. rsc.org While ECD is a powerful tool for stereochemical assignment in natural products, specific ECD data for this compound were not detailed in the search results.
Electronic Circular Dichroism (ECD) Spectroscopy
Comparative Analysis with Known Neo-Clerodane Diterpenoids
This compound belongs to a large and structurally diverse group of neo-clerodane diterpenoids, many of which are isolated from the same plant sources within the Ajuga genus. Comparative analysis with these known compounds is an indispensable step in confirming the structure and stereochemistry of new or less-characterized diterpenoids.
Research has frequently isolated this compound alongside other established neo-clerodane diterpenoids, including Ajugacumbins A, B, C, D, E, F, and G, as well as Ajugamarins A1, A2, H1, and F4. biomedres.usbioline.org.brbiomedres.usresearchgate.netnih.govresearchgate.netnih.gov Other related compounds often encountered in these studies include ajugarin I, ajugalides B and C, ajugamacrin (B12307994) E, and ajugatakasin B. researchgate.netnih.govresearchgate.net
The comparative analysis primarily involves the meticulous comparison of spectroscopic data, particularly NMR chemical shifts and coupling patterns. This approach is vital for verifying structural assignments and for resolving any inconsistencies or ambiguities in previously reported data for similar compounds. nih.govresearchgate.net For instance, complete assignments of NMR spectra for compounds like ajugarin I and ajugareptansin serve as crucial reference points for other neo-clerodane diterpenoids from Ajuga. nih.govresearchgate.net Such comparisons can lead to proposed reassignments of conflicting NMR shift data and help establish a unified basis for future structural work within this class. nih.gov The consistent application of these comparative methods ensures accuracy in the characterization of complex natural products like this compound and contributes to a more robust understanding of the structural diversity within the neo-clerodane diterpenoid family.
Biosynthesis of Ajugamarin G1
Proposed Biosynthetic Pathway of Neo-Clerodane Diterpenoids
The foundational building block for all diterpenoids, including neo-clerodanes, is geranylgeranyl diphosphate (B83284) (GGPP). This 20-carbon precursor is synthesized in the plastids via the methyl-erythritol phosphate (B84403) (MEP) pathway. biorxiv.orgnih.gov
The initial committed step in neo-clerodane biosynthesis involves the cyclization of GGPP, catalyzed by class II diterpene synthases (diTPSs). In Ajuga reptans, for instance, the enzyme ArTPS2 has been identified as a neo-cleroda-4(18),13E-dienyl diphosphate synthase. This enzyme facilitates the formation of neo-cleroda-4(18),13E-dienyl diphosphate, which serves as a crucial bicyclic intermediate for a wide array of bioactive diterpenoids, including the ajugarins. biorxiv.orgnih.govresearchgate.net Other class II diTPSs, such as kolavenyl diphosphate synthase (KPS) or isokolavenyl diphosphate synthase (IKPS), convert GGPP into kolavenyl diphosphate (KPP) or isokolavenyl diphosphate (IKPP, respectively), which are also precursors for the clerodane scaffold. biorxiv.org
Following the initial cyclization, class I diTPSs typically act to remove the diphosphate moiety and further modify the carbocation intermediate, leading to additional ring formations, double bonds, or hydroxylations. nih.gov The resulting neo-clerodane skeleton is characterized by a bicyclic decalin core (C1–C10) and a six-carbon side chain at C9 (C11–C16). mdpi.comnih.govwikipedia.org Neo-clerodanes are further classified based on the stereochemistry at the decalin ring fusion and the substituents at C-8 and C-9. wikipedia.org
Enzymatic Steps and Precursor Molecules Involved in the Ajugamarin G1 Pathway
The biosynthesis of this compound proceeds from the neo-clerodane scaffold through a series of enzymatic modifications. Key precursor molecules and enzymatic steps include:
Geranylgeranyl Diphosphate (GGPP) : The universal diterpenoid precursor. biorxiv.orgnih.gov
Diterpene Synthases (diTPSs) : Enzymes like ArTPS2 in Ajuga reptans are responsible for the initial cyclization of GGPP to form the neo-clerodane backbone, such as neo-cleroda-4(18),13E-dienyl diphosphate. biorxiv.orgnih.govresearchgate.net
Cytochrome P450 Monooxygenases (CYPs) : These enzymes play a pivotal role in the oxidative functionalization of the diterpene skeleton. Specifically, CYP76BK1 orthologs, identified in Ajuga reptans, are crucial for catalyzing the oxidative cyclization of clerodane backbones to form the characteristic furan (B31954) ring present in this compound. nih.govontosight.ai This step is vital for the structural diversity and biological activity of furanoclerodanes. nih.gov
Acyltransferases : this compound contains multiple ester linkages, including acetyl, tigloyl (2-methyl-2-butenoyl), and 2-methyl-1-oxobutoxy (2-methylbutanoyl) groups. ontosight.ainih.gov The incorporation of these acyl moieties is catalyzed by acyltransferases, which transfer specific acyl groups from coenzyme A esters to hydroxyl positions on the diterpene scaffold. For instance, the 2-methyl-1-oxobutoxy moiety is likely derived from 2-methylbutyric acid. nih.gov
Glycosyltransferases : As a glycoside, this compound undergoes glycosylation, a process where sugar moieties are attached to the diterpenoid core. This step is catalyzed by glycosyltransferases, enzymes that transfer activated sugar molecules (e.g., UDP-glucose) to specific hydroxyl groups on the aglycone (non-sugar part) of the molecule. medchemexpress.cn
The precise sequence of these post-scaffold modification steps (oxidations, acylations, glycosylations) is complex and often involves multiple enzymes working in concert to achieve the final intricate structure of this compound.
Genetic and Molecular Aspects of Biosynthetic Enzyme Expression in Ajuga Species
The biosynthesis of neo-clerodane diterpenoids in Ajuga species is under genetic control, with specific genes encoding the various enzymes involved. Research efforts have begun to unravel these genetic and molecular aspects:
Gene Identification and Characterization : Transcriptome-guided pathway exploration has been instrumental in identifying genes encoding key enzymes. For example, orthologs of the cytochrome P450 monooxygenase CYP76BK1, responsible for furan ring formation in clerodanes, have been identified in Ajuga reptans. nih.gov Diterpene synthases (diTPSs) involved in the initial cyclization belong to distinct gene families, such as the TPS-c and TPS-e/f clades. nih.govresearchgate.net
Gene Expression Regulation : The expression of genes involved in diterpenoid biosynthesis can be regulated by various factors. Transcriptome analysis in Ajuga lobata has shown that plant hormones like abscisic acid (ABA) can significantly influence the expression of genes within the terpenoid backbone biosynthesis pathway, thereby affecting the accumulation of diterpenoids. nih.gov This suggests a complex regulatory network that modulates the production of these specialized metabolites in response to developmental cues or environmental stimuli.
Genomic Resources : The recent chromosome-level genome assembly of Ajuga decumbens provides a valuable resource for understanding the genetic basis of secondary metabolite biosynthesis in the genus. frontiersin.org This genomic information lays the groundwork for detailed comparative genomics studies, enabling the identification of gene clusters and regulatory elements specific to neo-clerodane biosynthesis.
Biotechnological Approaches for Elucidating and Engineering this compound Biosynthesis
Advancements in biotechnology offer powerful tools for both elucidating and engineering the complex biosynthetic pathways of natural products like this compound.
Pathway Elucidation Techniques :
Omics Approaches : Transcriptomics (e.g., RNA sequencing) and metabolomics (e.g., HPLC-MS) are crucial for identifying candidate genes and enzymes, as well as intermediate metabolites, involved in the pathway. nih.gov
Laser Microdissection : This technique, coupled with analytical methods like HPLC, has been successfully used to localize neo-clerodane diterpenoids to specific plant tissues, such as the glandular trichomes of Ajuga forrestii. This localization helps in identifying the cellular sites of biosynthesis and provides enriched material for pathway elucidation. device.report
Functional Characterization : Heterologous expression of candidate genes in model systems (e.g., Nicotiana benthamiana, yeast, or Escherichia coli) allows for the in vitro and in vivo functional characterization of enzymes, confirming their roles in specific biosynthetic steps. biorxiv.orgnih.gov
Metabolic Engineering and Synthetic Biology :
Reconstruction in Heterologous Hosts : The elucidated biosynthetic pathways can be reconstructed in microbial hosts (e.g., Saccharomyces cerevisiae or E. coli) through metabolic engineering. This involves introducing and optimizing the expression of plant genes encoding the necessary diterpene synthases, cytochrome P450s, acyltransferases, and glycosyltransferases. This approach has shown success in producing other complex diterpenoids like ginsenosides (B1230088) and miltiradiene. researchgate.netresearchgate.net
Enzyme Engineering : Directed evolution and rational design can be employed to engineer biosynthetic enzymes for improved catalytic efficiency, substrate specificity, or to produce novel this compound analogs. cjnmcpu.com
Genome Editing : Advanced genome editing technologies can be used in Ajuga plants to manipulate endogenous gene expression, enhance the flux towards this compound production, or silence competing pathways. The availability of chromosome-level genome assemblies for Ajuga species facilitates such targeted genetic modifications. frontiersin.org
These biotechnological strategies hold significant promise for both a deeper understanding of this compound biosynthesis and for potentially developing sustainable and scalable production methods for this valuable compound.
Chemical Synthesis and Derivatization of Ajugamarin G1
Strategies for Total Synthesis of Complex Neo-Clerodane Diterpenoids
The total synthesis of natural products as complex as neo-clerodane diterpenoids requires ingenious and efficient strategies to construct the characteristic bicyclic decalin core and control the stereochemistry of multiple chiral centers. cri.or.thrsc.org
Retrosynthetic analysis is a problem-solving technique where the target molecule is conceptually broken down into simpler, readily available precursor structures. wikipedia.org This process is repeated until commercially available starting materials are reached, thus revealing a potential forward synthetic pathway. wikipedia.orgyoutube.com For a neo-clerodane like Ajugamarin G1, the analysis would involve key disconnections of the decalin framework, the side chain, and the various functional groups.
The construction of the core decalin skeleton is a central task. researchgate.net Synthetic strategies often rely on a powerful arsenal (B13267) of chemical reactions to form carbon-carbon bonds and build the fused ring system. While a specific total synthesis for this compound is not prominently documented, strategies employed for other neo-clerodanes like Salvinorin A, Methyl Barbascoate, and Sacacarin provide a clear blueprint. researchgate.netscience.govacs.org These often involve:
Annulation Reactions: Stepwise or cascade reactions to build the rings. For instance, a double annulation strategy was key in the short total synthesis of (±)-sacacarin. acs.org
Palladium-Catalyzed Reactions: Modern cross-coupling and carbonylation reactions are pivotal. A second-generation synthesis of methyl barbascoate utilized a palladium-catalyzed double carbonylation. researchgate.net
Radical Cyclizations: Reactions that can form complex ring systems in a single, efficient step.
Diels-Alder Reactions: A powerful cycloaddition for forming six-membered rings with good stereocontrol.
A representative retrosynthetic approach and the corresponding key forward-synthesis reactions for a generic neo-clerodane core are summarized in the table below.
| Retrosynthetic Disconnection | Key Forward-Synthesis Reactions | Description |
| Furan (B31954) Side-Chain | Furan synthesis from a precursor diketone or alkyne. | Installation of the biologically important furan or butenolide side-chain, often at a late stage. |
| Decalin Ring Annulation | Robinson Annulation, Diels-Alder Cycloaddition, Double Michael Addition. acs.org | Construction of the core bicyclic system from a simpler monocyclic precursor. |
| Stereocenter-Setting Reactions | Asymmetric allylation, Sharpless epoxidation, diastereoselective reductions. rsc.org | Introduction of specific chirality at key positions in the molecule. |
| Functional Group Interconversion | Oxidation, reduction, protection/deprotection sequences. | Modification of functional groups to facilitate subsequent reaction steps or to install the final required functionality. |
Table 1: Illustrative Retrosynthetic Strategies and Key Methodologies for Neo-Clerodane Synthesis.
Neo-clerodane diterpenoids possess a unique and complex three-dimensional structure with numerous contiguous stereogenic centers. researchgate.netscience.gov Achieving the correct relative and absolute stereochemistry is arguably the greatest challenge in their total synthesis. Major strategies to achieve this high level of stereocontrol include:
Diastereoface-Selective Reactions: Using an existing chiral center on a rigid ring to direct the approach of a reagent to one face of the molecule over the other. researchgate.net
Conformational Control: Exploiting the most stable, rigid conformation of an intermediate to favor a specific stereochemical outcome in a reaction. researchgate.net
Diastereoselective Cyclization: Designing cyclization reactions that proceed in a way that the transition state leading to the desired stereoisomer is energetically favored. researchgate.net
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as a terpene or sugar, that already contains some of the required stereocenters.
The biosynthesis of clerodane diterpenoids itself provides inspiration, where enzymes like clerodienyl diphosphate (B83284) synthase catalyze highly stereoselective cyclizations of acyclic precursors like geranylgeranyl diphosphate. osti.gov
Key Synthetic Methodologies and Retrosynthetic Analysis
Semi-Synthesis of this compound Derivatives and Analogues
Semi-synthesis, which uses a readily available natural product as a starting material for chemical modifications, is a practical alternative to the often long and low-yielding process of total synthesis. tapi.com This approach is particularly valuable for producing a variety of related compounds (analogues or derivatives) for research purposes. mdpi.comresearchgate.net
For this compound, semi-synthesis would typically start with the isolation of the parent compound or a closely related, more abundant diterpene from an Ajuga species. hebmu.edu.cn Chemical reactions are then performed on specific functional groups of the isolated natural product. For example, microbial biotransformation has been used as a semi-synthetic tool to introduce hydroxyl and acetyl groups at specific positions on other neo-clerodane diterpenoids, a task that can be difficult with conventional chemical methods. nih.gov A review of diterpenes from Ajuga notes the creation of hemisynthetic compounds, such as the formation of this compound chlorohydrin from Ajugamarin A1, highlighting the feasibility of this strategy within this specific chemical family. hebmu.edu.cn
Chemical Modifications for Structure-Activity Relationship (SAR) Studies
The primary goal of creating derivatives through semi-synthesis is often to conduct Structure-Activity Relationship (SAR) studies. gardp.orgoncodesign-services.com SAR is a fundamental process in medicinal chemistry that involves systematically altering the chemical structure of a bioactive compound and assessing how these changes affect its biological activity. oncodesign-services.comnih.gov This allows researchers to identify the key structural features—the pharmacophore—responsible for the compound's effects. gardp.org
For this compound, SAR studies would involve targeted modifications at its various functional groups. The insights gained help in designing new compounds with improved properties, such as enhanced potency or better selectivity. oncodesign-services.comnih.gov Research on the related neo-clerodane Salvinorin A provides a template for this approach, where extensive modifications of the C-2 acetate (B1210297) and the furan ring were performed to create analogues with altered pharmacological profiles at the kappa opioid receptor. science.gov
| Potential Modification Site | Type of Modification | Purpose of Modification (SAR Query) |
| Hydroxyl Groups | Esterification, Etherification, Oxidation | To determine if a free hydroxyl is necessary for activity and to probe steric and electronic requirements at that position. |
| Ester Groups | Hydrolysis, Transesterification, Amidation | To assess the importance of the ester for activity and explore different substituent effects. |
| Furan Ring | Reduction, Oxidation, Substitution | To determine if the furan moiety is essential and how its electronic properties influence biological action. science.gov |
| Epoxide Group | Ring-opening with various nucleophiles | To explore the role of the epoxide as an electrophile and generate diverse new structures. |
Table 2: Potential Chemical Modifications to this compound for SAR Studies.
Development of Synthetic Probes for Biological Target Identification
Identifying the specific protein or molecular target responsible for a natural product's biological activity is a critical step in understanding its mechanism of action. nih.gov A powerful method to achieve this is through the use of synthetic chemical probes. opentargets.org These are specially designed derivatives of the bioactive molecule that incorporate two key features: a reactive group for covalent attachment to the target and a reporter tag for detection and isolation. unige.ch
To develop a probe based on this compound, one would synthetically attach a linker arm containing:
A Photo-Affinity Label (PAL): A group, such as a diazirine or benzophenone, that is chemically inert until activated by UV light. unige.ch Upon irradiation, it forms a highly reactive species that covalently crosslinks the probe to any nearby interacting proteins. unige.ch
A Reporter Handle: A group, such as a terminal alkyne or azide, that can be used for "click chemistry." unige.ch This allows for the subsequent attachment of a fluorescent dye or a biotin (B1667282) tag, enabling visualization or affinity-based purification of the probe-protein complex.
The design of such probes is challenging, as the modifications must not significantly disrupt the original biological activity of the parent molecule. unige.ch These advanced chemical biology tools are essential for definitively identifying the cellular binding partners of complex natural products like this compound, moving beyond phenotypic observations to a precise mechanistic understanding. nih.govnih.gov
Mechanistic Investigations of Biological Activities
Cellular and Molecular Targets of Ajugamarin G1 and Related Neo-Clerodanes
Neo-clerodane diterpenoids, including this compound, exert their biological effects through interactions with various cellular and molecular targets. As a class, these compounds have been shown to modulate key enzymes and signaling pathways involved in inflammatory responses and to interact with receptors in target organisms for antifeedant activity. Specifically, neo-clerodanes have been investigated for their ability to regulate the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal enzymes in inflammation. researchgate.netnih.govacs.org Furthermore, their anti-inflammatory mechanisms can involve the inhibition of crucial signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. chemfaces.comsci-hub.se In the context of antifeedant activity, certain neo-clerodanes, like salvinorin A, have demonstrated potent and selective agonist activity at κ-opioid receptors, suggesting a receptor-mediated mechanism of action for some compounds within this class. researchgate.netnih.govconicet.gov.arrsc.org
Anti-Inflammatory Mechanisms
The anti-inflammatory potential of this compound and related neo-clerodanes is a significant area of research, with studies elucidating their mechanisms of action at multiple levels.
Modulation of Inflammatory Mediators (e.g., NO, Pro-inflammatory Cytokines)
Neo-clerodane diterpenoids from Ajuga species have demonstrated a notable ability to modulate the production of inflammatory mediators. Several neo-clerodanes isolated from Ajuga pantantha exhibited nitric oxide (NO) inhibitory effects. For instance, compounds from Ajuga pantantha showed varying degrees of NO inhibition, with IC50 values ranging from 20.2 µM to 45.5 µM. researchgate.netnih.gov This inhibitory action is often linked to the regulation of inducible nitric oxide synthase (iNOS) expression. researchgate.netnih.govacs.org Similarly, extracts of Ajuga bracteosa, which contain neo-clerodanes, have been shown to significantly reduce the production of NO and tumor necrosis factor-alpha (TNF-α) and to block the expression of NO synthase and the activation of nuclear factor kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. sci-hub.se Beyond NO and TNF-α, other clerodane diterpenoids have been reported to diminish the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). mdpi.com
The following table summarizes the NO inhibitory effects of some neo-clerodane diterpenoids from Ajuga pantantha:
| Compound (Source) | IC50 for NO Inhibition (µM) | Reference |
| Compound 2 (Ajuga pantantha) | 20.2 | researchgate.netnih.gov |
| Compound 4 (Ajuga pantantha) | 45.5 | researchgate.netnih.gov |
| Compound 5 (Ajuga pantantha) | 34.0 | researchgate.netnih.gov |
| Compound 6 (Ajuga pantantha) | 27.0 | researchgate.netnih.gov |
| Compound 7 (Ajuga pantantha) | 45.0 | researchgate.netnih.gov |
| Compound 8 (Ajuga pantantha) | 25.8 | researchgate.netnih.gov |
| Ajugacumbin J (A. decumbens) | 46.2 | biomedres.us |
| Ajugacumbin D (A. decumbens) | 35.9 | biomedres.us |
Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK/ERK)
The anti-inflammatory effects of neo-clerodanes are also mediated through the inhibition of critical intracellular signaling pathways. Research on Ajuga bracteosa extracts indicates that their anti-inflammatory activity is associated with blocking the activation of NF-κB, Akt, and mitogen-activated protein kinase (MAPK) pathways in macrophages. sci-hub.se The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition can lead to a reduction in the production of various pro-inflammatory mediators. Similarly, the MAPK/ERK pathway plays a significant role in cellular responses to inflammation, and its modulation can influence the inflammatory cascade. nih.govmdpi.com Some compounds, including those related to this compound, have been shown to inhibit NF-κB/IκBα phosphorylation, further highlighting their potential to interfere with inflammatory signaling. chemfaces.com
Impact on Cellular Components of Inflammation (e.g., Macrophage Activation)
Neo-clerodanes influence cellular components involved in inflammation, particularly macrophages. Macrophages are key immune cells that, upon activation, release a wide range of inflammatory mediators. Studies have shown that ethanolic extracts of Ajuga decumbens, from which this compound is isolated, can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages. biomedres.us This suggests that these compounds can directly impact the inflammatory response at the cellular level by suppressing the activation of macrophages and their subsequent release of pro-inflammatory molecules.
Antifeedant Activity and Pest Control Mechanisms
Neo-clerodane diterpenoids are widely recognized for their significant antifeedant and insecticidal properties, making them promising candidates for natural pest control. Many Ajuga species, rich in these compounds, have been studied for their deterrent effects on various insect pests. sci-hub.sebiomedres.usbiomedres.usresearchgate.netnih.govrsc.orgpjps.pkresearchgate.netsci-hub.seresearchgate.net
Receptor Interactions and Behavioral Responses in Target Organisms
The antifeedant activity of neo-clerodanes is believed to involve complex interactions within target organisms, leading to altered feeding behavior. Structure-activity relationship (SAR) studies on clerodane compounds indicate that stereoelectronic factors are more crucial than hydrophobic aspects in determining their antifeedant efficacy. Key structural features, such as a furan (B31954) ring in the side chain and an α,β-unsaturated carbonyl or spiro-epoxide group, appear to be indispensable for the biological response. conicet.gov.ar The optimum interatomic distance between these moieties has been suggested to be in the range of 9.5 to 10.5 Å. conicet.gov.ar
Beyond direct feeding deterrence, some neo-clerodanes can act as post-ingestive toxins, interfering with neurochemical mechanisms in insects. sci-hub.se A notable example within the neo-clerodane class is salvinorin A, isolated from Salvia divinorum. This compound is a potent and selective agonist for κ-opioid receptors in the human brain, representing a non-nitrogenous opioid ligand. researchgate.netnih.govconicet.gov.arrsc.org While direct receptor interactions for this compound specifically are not yet fully elucidated, the activity of related neo-clerodanes like salvinorin A suggests that other compounds in this class may also exert their effects through specific receptor binding, leading to the observed behavioral responses in target organisms. The broad antifeedant activity of diterpenoids from Ajuga decumbens, including this compound, against various insects further supports their role in pest control. biomedres.usbiomedres.us
Molecular Basis of Insect Growth and Development Inhibition
This compound has been identified as an insect growth inhibitor. Studies on Ajuga decumbens, the plant source of this compound, indicate that various diterpenoids isolated from its extracts exhibit insect growth inhibitory and insecticidal activities. For instance, Ajugacumbins A, B, C, D, E, F, and G, also diterpenoids from A. decumbens, have demonstrated inhibitory effects on insect growth. The broader class of neo-clerodane diterpenes, to which this compound belongs, is generally associated with antifeedant activity against pest insects. While this compound is recognized for this property, the precise molecular basis by which it inhibits insect growth and development, such as specific interactions with chitin (B13524) synthase, juvenile hormone protein, or ecdysone (B1671078) pathways, is not explicitly detailed in the current literature.
Other Investigated Biological Activities at a Mechanistic Level
Beyond its role as an insect growth inhibitor, this compound and related compounds from the Ajuga genus have been investigated for other biological activities at a mechanistic level, including antimicrobial, antioxidant, and antitumor properties. nih.gov
Interactions with Microbial Cellular Processes
This compound is reported to possess antimicrobial activity. Extracts from Ajuga decumbens, containing compounds like this compound, have shown antibacterial effects against various bacterial strains, including Staphylococcus aureus, Staphylococcus epidermis, Klebsiella pneumonia, Escherichia coli, and Pseudomonas aeruginosa. However, the specific mechanisms through which this compound interacts with microbial cellular processes, such as inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy generation, or modulation of nucleic acid or protein synthesis, are not detailed in the available research.
Reactive Oxygen Species Scavenging and Antioxidant Enzyme Modulation
This compound exhibits antioxidant effects. The genus Ajuga is known for producing compounds with antioxidant properties. While general mechanisms of antioxidant action involve the scavenging of reactive oxygen species (ROS) like superoxide (B77818) radicals, hydroxyl radicals, and singlet oxygen, and the modulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), the specific pathways or targets for this compound in these processes are not explicitly elucidated in the provided information. Studies on total flavonoids from A. decumbens have indicated a reduction in free radical damage through increased SOD activity and inhibition of lipid peroxidation, but this is attributed to the flavonoid fraction rather than specifically this compound.
Cell Cycle Modulation and Apoptosis Induction Pathways (excluding human clinical data)
This compound is associated with antitumor activity. The Ajuga genus is a source of compounds with anticancer properties. nih.gov For instance, Ajugamarin A1, an analogue of this compound, has demonstrated potent in vitro anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines. While cell cycle modulation (e.g., G1 phase arrest) and apoptosis induction (involving caspases, p53, and Bcl-2 family proteins) are well-established mechanisms for various antitumor agents, specific details on how this compound influences these pathways are not provided in the current literature.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
This compound is a neo-clerodane diterpene, a class of compounds frequently found in Ajuga species and recognized for a wide array of biological activities. nih.gov The isolation of several Ajugamarin analogues from Ajuga decumbens, including Ajugamarin A2, H1, and F4, alongside this compound, suggests a rich chemical diversity within this group. nih.gov The structural elucidation of these compounds is typically based on spectroscopic data and chemical correlations. While the presence of different Ajugamarin analogues with varying biological activities (e.g., Ajugamarin A1's anticancer activity) implies inherent structure-activity relationships, detailed studies that systematically explore how specific structural modifications within the Ajugamarin scaffold influence the biological activities of this compound and its analogues are not extensively detailed in the provided search results. Further in-depth research into these structure-activity relationships is recognized as crucial for understanding their mechanisms and for potential drug development. nih.gov
Advanced Analytical and Methodological Approaches in Ajugamarin G1 Research
Quantitative Analysis Techniques (e.g., HPLC, LC-MS)
Quantitative analysis techniques are fundamental for determining the precise amount of Ajugamarin G1 present in various samples, such as plant extracts or biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most widely employed methods due to their high sensitivity, selectivity, and accuracy.
HPLC is frequently utilized for qualitative and quantitative analysis, separating chemical compounds based on their interactions with a stationary phase under high pressure. Quantification is achieved by constructing calibration curves that correlate known concentrations of the target analyte with chromatographic responses, such as peak areas or heights drawellanalytical.com.
LC-MS, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), combines the separation power of liquid chromatography with the detailed structural information provided by mass spectrometry. This makes it exceptionally suited for quantitative analysis, especially in complex matrices where trace components need to be measured reliably drawellanalytical.comresearchgate.netmdpi.com. LC-MS/MS enables the reliable measurement of substances by comparing their mass spectrometric data to calibration curves obtained from standards drawellanalytical.com. The technique often employs multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in detecting and quantifying target compounds mdpi.comresearchgate.net. For instance, similar compounds derived from Ajuga plants, such as ajuforrestin A, ajuforrestin B, ajugamacrin (B12307994), and 8-O-Acetylharpagide, have been quantitatively analyzed in biological samples like mice blood using sensitive and rapid UPLC-MS/MS methods. These methods typically involve protein precipitation for sample extraction and utilize specific mobile phases and columns for optimal separation and detection researchgate.net.
Key parameters evaluated in quantitative analysis methods include linearity, lower limit of quantification (LLOQ), precision (intra- and inter-assay), accuracy, and recovery rates. For example, a UPLC-MS/MS method for other Ajuga-derived compounds demonstrated a linear detection range of 1-2000 ng/mL with excellent linearity (r = 0.9971), an LLOQ of 1.0 ng/mL, intra- and inter-assay precisions of ≤13%, and accuracy between 96.2% and 106.6%. The average recovery was reported to be >75.0% researchgate.net.
An illustrative example of quantitative analysis capabilities is provided in the table below, showcasing typical performance metrics for LC-MS/MS methods applicable to natural compounds.
| Parameter | Typical Range/Value (LC-MS/MS) | Reference |
| Limit of Detection (LOD) | 1.4 nM to 10 mM (for 721 metabolites) | mdpi.com |
| Limit of Quantitation (LOQ) | 0.17 mg/L (for myo-inositol) | researchgate.net |
| Recovery Rates | 80% to 120% | mdpi.com |
| Quantitative Precision | Within 20% | mdpi.com |
| Linearity (r) | >0.99 (for various compounds) | researchgate.net |
Metabolomics and Chemotaxonomic Studies of Ajuga Species
Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, and chemotaxonomy, the classification of organisms based on their chemical constituents, are crucial for understanding the biochemical diversity and evolutionary relationships within the Ajuga genus. Ajuga species are known to produce a wide array of bioactive compounds, with neo-clerodane diterpenoids being characteristic and dominant constituents researchgate.netresearchgate.net. This compound, as a neo-clerodane diterpenoid, plays a significant role in the metabolomic profile of Ajuga plants.
Studies on Ajuga species have identified various phytochemicals, including iridoids (e.g., ajugol (B1649355) and ajugoside), which serve as chemotaxonomic markers for the genus researchgate.net. The comprehensive identification of compounds like this compound within the metabolome of different Ajuga species can provide insights into their biosynthetic pathways and contribute to the chemotaxonomic differentiation of these plants. Nuclear Magnetic Resonance (NMR) spectroscopy, alongside other techniques, is frequently employed in metabolomic studies for the structural identification of chemical components in traditional Chinese medicine (TCM), which includes many Ajuga species researchgate.net. Such studies aid in the discovery of biologically active substances and support quality control of plant materials researchgate.net.
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling techniques are indispensable tools for investigating the potential ligand-target interactions of compounds like this compound at an atomic level. Molecular docking, a prominent computational method, predicts the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein openaccessjournals.comgalaxyproject.orgjscimedcentral.comflashcards.world. This approach provides valuable insights into the binding mechanisms, energetics, and potential therapeutic applications of a compound openaccessjournals.com.
The process of molecular docking involves generating different possible ligand poses within the target's binding site, which are then ranked using scoring functions. These scoring functions evaluate the fitness of each pose based on various interaction energies, including van der Waals interactions, hydrogen bonding, and electrostatic interactions openaccessjournals.comjscimedcentral.com. By simulating the binding process, molecular docking helps identify potential binding partners and analyze the nature of protein-ligand interactions openaccessjournals.com.
Computational chemistry further provides theoretical frameworks and tools, such as molecular dynamics simulations, to model and predict complex molecular interactions, offering a deeper understanding beyond static docking poses flashcards.worlddiva-portal.org. While specific computational studies on this compound's ligand-target interactions were not detailed in the provided information, these methodologies are broadly applicable to natural products to explore their potential biological targets and mechanisms of action.
Cell-Based Assays for Mechanistic Biological Activity Screening
Cell-based assays are critical for screening bioactive compounds and elucidating their mechanistic biological activities in a physiologically relevant context. These assays utilize living cells to evaluate compound effects, providing invaluable information about cellular processes, viability, drug mechanisms of action, and potential off-target effects selectscience.netbioivt.comresearchgate.net.
Various types of cell-based assays are employed to investigate different aspects of a compound's activity:
Cellular Proliferation Assays: Monitor the growth rate of cells over time, providing insights into how a compound affects cell division, which is crucial for understanding its impact on normal and diseased cells bioivt.com.
Cell Death Assays: Assess cytotoxicity or programmed cell death (apoptosis, necrosis), indicating a compound's ability to induce cell demise selectscience.net.
Cell Signaling Assays: Investigate the modulation of specific intracellular signaling pathways, revealing the mechanistic basis of a compound's action selectscience.netnuvisan.com.
Metabolic Assays: Evaluate alterations to cellular metabolism, such as mitochondrial function, oxygen consumption, or glucose uptake, which are often associated with various diseases bioivt.com.
Gene Reporter Assays: Provide sensitive and rapid signal outputs upon activation or inhibition of specific pathways, offering crucial mechanistic information about a compound in early phases of research bioivt.com.
Cell-based assays are highly adaptable and amenable to high-throughput screening (HTS), allowing for the simultaneous testing of numerous compounds under various conditions to identify potential drug leads bioivt.comresearchgate.netnih.gov. The transition from 2D to 3D cell culture models, including organoids and spheroids, further enhances the predictive power of these assays by more accurately mimicking in vivo conditions researchgate.net. The data obtained from these assays are instrumental in establishing structure-activity relationships, validating signaling pathways, and identifying biomarker candidates nuvisan.com.
While specific cell-based assay results for this compound were not detailed, these methodologies are routinely applied to natural compounds to determine their effects on cellular viability, proliferation, and specific cellular pathways, thereby uncovering their potential mechanisms of action.
Future Research Directions and Translational Potential
Elucidation of Remaining Uncharacterized Molecular Mechanisms
Despite the reported biological activities of compounds from the Ajuga genus, the precise molecular mechanisms underpinning the effects of individual compounds like Ajugamarin G1 often remain uncharacterized. biomedres.usresearchgate.netsemanticscholar.orgfrontiersin.org Future research should prioritize detailed mechanistic studies to understand how this compound interacts with cellular components at a molecular level. This includes investigating its binding partners, downstream signaling pathways, and effects on gene expression and protein activity. Such elucidation is crucial for validating its therapeutic potential and guiding further development. The current challenge in characterizing the mechanisms of action (MOA) of natural compounds underscores the necessity of these studies for their progression as lead molecules in drug development programs. frontiersin.org
Discovery of Novel Biological Targets and Pathways
The broad spectrum of activities observed in Ajuga species suggests that this compound may exert its effects through novel biological targets or previously unappreciated pathways. biomedres.usresearchgate.netresearchgate.net Identifying these targets is a critical future direction, as it could reveal new therapeutic opportunities and provide a deeper understanding of cellular processes. Techniques such as target deconvolution, phenotypic screening coupled with chemical proteomics, and advanced bioinformatics could be employed to uncover these interactions. For instance, if this compound exhibits cytotoxic effects, identifying its specific targets within cancer cells could lead to the development of highly selective anti-cancer agents. semanticscholar.org
Rational Design and Synthesis of Superior this compound Analogues
Rational design and synthesis of analogues represent a key strategy for enhancing the potency, selectivity, and pharmacokinetic properties of bioactive natural products. nih.gov Future research on this compound should focus on establishing comprehensive structure-activity relationships (SAR) by synthesizing a library of derivatives with targeted structural modifications. This approach would involve systematic alterations to the this compound scaffold to identify key pharmacophores responsible for its activity and improve its drug-like properties. Given that clerodane diterpenes are being investigated for their cytotoxic and anti-inflammatory activities, understanding their SAR is essential for developing more effective therapies. semanticscholar.orgmdpi.com
Exploration of Chemoenzymatic Synthesis and Biotransformation Pathways
The complex chemical structure of this compound, typical of neo-clerodane diterpenoids, often presents challenges for large-scale and sustainable production through traditional chemical synthesis. researchgate.netmdpi.com Exploring chemoenzymatic synthesis and biotransformation pathways offers a promising alternative. mdpi.comnih.govnih.govfrontiersin.orgrsc.org This research direction involves utilizing enzymes or microbial systems to perform specific chemical transformations, potentially leading to more efficient, environmentally friendly, and stereoselective routes for this compound production and the generation of novel analogues. Biotransformation could also provide access to metabolites with distinct biological activities.
Integration of Omics Technologies for Comprehensive Biological Understanding
The integration of various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is paramount for gaining a comprehensive understanding of this compound's biological impact. frontiersin.orghumanspecificresearch.orgazti.esnih.gov
Table 1: Omics Technologies and Their Applications in this compound Research
| Omics Technology | Description | Potential Application for this compound |
| Genomics | Study of an organism's genetic material (DNA). humanspecificresearch.org | Identifying genetic predispositions to response or resistance to this compound. nih.gov |
| Transcriptomics | Analysis of RNA transcripts and gene expression. humanspecificresearch.orgazti.es | Uncovering gene expression changes induced by this compound treatment, revealing affected pathways. frontiersin.org |
| Proteomics | Large-scale study of proteins, their abundance, and functions. humanspecificresearch.orgazti.es | Identifying protein targets, post-translational modifications, and changes in protein networks. frontiersin.orgnih.gov |
| Metabolomics | Comprehensive analysis of metabolites within biological samples. humanspecificresearch.orgazti.es | Mapping metabolic pathway alterations in response to this compound, indicating its impact on cellular metabolism. frontiersin.org |
By combining data from these different omics layers, researchers can construct a holistic view of this compound's effects on biological systems, from gene regulation to metabolic shifts. This integrated approach is particularly valuable for accelerating the identification of new drug targets and mechanisms of action for plant-derived products. frontiersin.orghumanspecificresearch.org
Potential for Development of Advanced Research Tools and Probes
Beyond its potential as a therapeutic agent, this compound could be developed into advanced research tools and chemical probes. epdf.pubclementiabiotech.com By chemically modifying this compound with fluorescent tags, biotin (B1667282), or other labels, researchers could create specific probes to visualize its cellular localization, track its movement, and identify its direct binding partners in situ. Such probes would be invaluable for dissecting complex biological processes and validating its molecular targets, thereby contributing significantly to fundamental biological research.
Q & A
Basic Research Questions
Q. How to design an initial experimental protocol for studying Ajugamarin G1's bioactivity?
- Begin by defining clear objectives (e.g., cytotoxicity, anti-inflammatory effects) and selecting appropriate assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling). Ensure reproducibility by detailing materials (e.g., solvent purity, supplier specifications) and step-by-step procedures, including controls (positive/negative) and replication strategies (≥3 biological replicates). Reference established protocols from primary literature and validate parameters like concentration ranges and incubation times through pilot studies .
Q. What strategies are effective for conducting a literature review on this compound?
- Use Google Scholar with Boolean operators (e.g., "this compound" AND ("biosynthesis" OR "metabolites")) to identify peer-reviewed articles. Filter results by relevance (citation count >20) and recency (past 5–10 years). Prioritize journals with high impact factors (e.g., Journal of Natural Products) and cross-reference citations to map key findings. Avoid non-peer-reviewed platforms (e.g., ) to ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
